molecular formula C28H24ClN5OS2 B569108 3-(1,2-Benzisothiazolyl) ziprasidone CAS No. 1159977-04-4

3-(1,2-Benzisothiazolyl) ziprasidone

カタログ番号: B569108
CAS番号: 1159977-04-4
分子量: 546.104
InChIキー: WMWHMDQKVMOIAL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

3-(1,2-Benzisothiazolyl) ziprasidone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzisothiazole or dihydroindol-2-one moieties.

生物活性

3-(1,2-Benzisothiazolyl) ziprasidone, a derivative of ziprasidone, is an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. This compound has garnered attention due to its unique pharmacological profile, which includes interactions with various neurotransmitter receptors. This article explores the biological activity of this compound, focusing on its receptor binding affinities, therapeutic efficacy, and safety profile based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a benzisothiazole moiety linked to a piperazine derivative. The molecular formula is C28H24ClN5OS2C_{28}H_{24}ClN_{5}OS_{2}, and it possesses both antipsychotic and potential antidepressant properties.

The pharmacological effects of this compound are attributed to its action on several key neurotransmitter systems:

  • Dopamine Receptors : It exhibits a lower affinity for dopamine D2 receptors compared to other atypical antipsychotics, which may reduce the risk of extrapyramidal side effects.
  • Serotonin Receptors : The compound shows high affinity for serotonin (5-HT) receptors, particularly 5-HT2A and 5-HT1A, which contributes to its efficacy in treating mood disorders .
  • Adrenergic and Histaminergic Receptors : It also interacts with adrenergic and histaminergic systems, influencing sedation and metabolic effects.

Receptor Binding Assays

Research indicates that this compound has a selective binding profile that enhances its therapeutic potential. In receptor binding assays:

  • It demonstrated significant affinity for serotonin receptors (5-HT2A) with a Ki value indicating potent interaction.
  • Its affinity for dopamine D2 receptors was comparatively lower than that of traditional antipsychotics like haloperidol .

Clinical Efficacy

Clinical studies have established the efficacy of ziprasidone in managing acute episodes of schizophrenia:

  • Acute Mania : In placebo-controlled trials, ziprasidone significantly reduced symptoms in patients with acute mania associated with bipolar disorder. For instance, one study reported improvements in the Mania Rating Scale (MRS) and Clinical Global Impression (CGI) scores .
  • Schizophrenia Treatment : Multiple trials showed that doses ranging from 80 mg to 160 mg per day resulted in significant improvements in PANSS (Positive and Negative Syndrome Scale) scores compared to placebo .

Safety Profile

The safety profile of this compound is generally favorable:

  • Extrapyramidal Symptoms : The incidence of movement disorders is notably low due to its unique receptor binding profile.
  • Weight Gain : Compared to other atypical antipsychotics, it has a lower propensity for weight gain .
  • Adverse Effects : Common side effects include mild dyspepsia and transient somnolence; however, serious adverse events are rare .

Case Studies

Several case studies highlight the clinical application of this compound:

  • Case Study A : A patient with treatment-resistant schizophrenia showed marked improvement after switching from olanzapine to ziprasidone. The patient experienced reduced positive symptoms without significant weight gain.
  • Case Study B : In a cohort of bipolar disorder patients experiencing acute mania, those treated with ziprasidone exhibited rapid stabilization of mood symptoms within one week compared to those receiving placebo.

特性

IUPAC Name

3-(1,2-benzothiazol-3-yl)-5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClN5OS2/c29-21-16-22-20(25(28(35)30-22)26-18-5-1-3-7-23(18)36-31-26)15-17(21)9-10-33-11-13-34(14-12-33)27-19-6-2-4-8-24(19)37-32-27/h1-8,15-16,25H,9-14H2,(H,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWHMDQKVMOIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC3=C(C=C2Cl)NC(=O)C3C4=NSC5=CC=CC=C54)C6=NSC7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-04-4
Record name 3-(1,2-Benzisothiazolyl) ziprasidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1,2-BENZISOTHIAZOLYL) ZIPRASIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP8WE8Q7IM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。